molecular formula C29H29N5O3 B2718054 2-benzyl-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1243060-92-5

2-benzyl-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2718054
M. Wt: 495.583
InChI Key:
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazolo[4,3-a]quinazoline ring and a carboxamide group. These types of compounds are often found in medicinal chemistry due to their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazolo[4,3-a]quinazoline ring system is a fused ring system containing nitrogen atoms, which can participate in various interactions such as hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, they can react with NBS (N-bromosuccinimide) in a free radical reaction .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structures similar to "2-benzyl-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" are synthesized through various chemical reactions, including condensation, cyclization, and aminobenzylation. These methods allow for the creation of diverse derivatives that can be screened for biological activities such as antimicrobial, anticancer, and enzyme inhibition properties. For instance, the synthesis of benzothiazole-based triazoloquinazoline derivatives has been explored for antioxidant and antibacterial activities, showing potential as lead molecules for further pharmacological development (Gadhave & Kuchekar, 2020).

Pharmacological Interest

Heterocyclic compounds, including triazoloquinazolines, exhibit a wide range of pharmacological properties. Studies have focused on their application as antimicrobial agents, demonstrating effectiveness against various bacterial and fungal strains. This highlights the potential of such compounds in addressing resistance issues and developing new therapeutic agents (Zeydi et al., 2017).

Chemical Properties and Reactions

The compound's structure suggests reactivity conducive to forming complex heterocyclic systems through reactions such as cascade cyclization. These reactions are crucial for the synthesis of novel compounds with potential applications in drug discovery and material science. For example, cascade cyclization reactions have been employed to generate triazoloquinazolinones, showcasing the method's efficiency in constructing complex molecules from simpler precursors (Lipson et al., 2006).

Future Directions

Future research could focus on exploring the biological activities of this compound and similar compounds, as well as optimizing their structures for improved activity and safety .

properties

IUPAC Name

2-benzyl-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O3/c1-19(2)16-30-26(35)23-13-14-24-25(15-23)34-28(31-33(29(34)37)18-21-7-5-4-6-8-21)32(27(24)36)17-22-11-9-20(3)10-12-22/h4-15,19H,16-18H2,1-3H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUIGIQWRQNMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N4C2=NN(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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